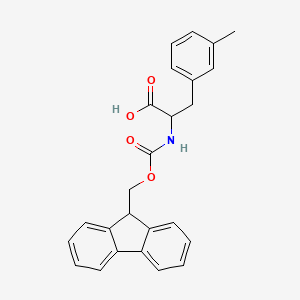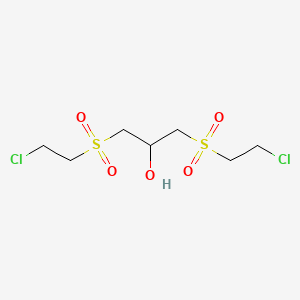
1,3-Bis((2-cloroetil)sulfonil)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 g/mol . This compound is known for its unique structure, which includes two chloroethyl sulfonyl groups attached to a propanol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Aplicaciones Científicas De Investigación
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves the reaction of 1,3-propanediol with 2-chloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl groups can be reduced under specific conditions to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .
Mecanismo De Acción
The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis((2-chloroethyl)sulfonyl)propane: Similar structure but lacks the hydroxyl group.
1,3-Bis((2-chloroethyl)sulfonyl)butane: Similar structure with an extended carbon chain.
1,3-Bis((2-chloroethyl)sulfonyl)ethane: Similar structure with a shorter carbon chain.
Uniqueness
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is unique due to the presence of both chloroethyl sulfonyl groups and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to similar compounds. The hydroxyl group provides additional reactivity, making it a versatile reagent in organic synthesis and other scientific research applications .
Propiedades
Número CAS |
67006-35-3 |
|---|---|
Fórmula molecular |
C7H14Cl2O5S2 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
1,3-bis(2-chloroethylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2 |
Clave InChI |
YPKLASYHNLGXQO-UHFFFAOYSA-N |
SMILES |
C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |
SMILES canónico |
C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


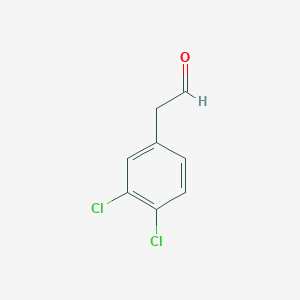
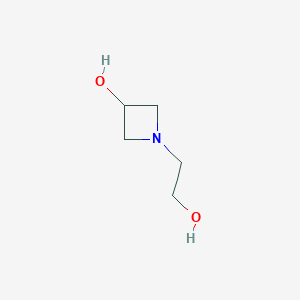
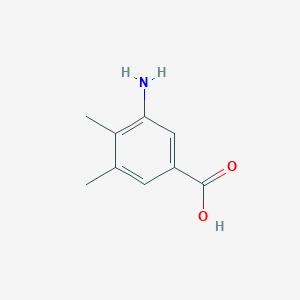
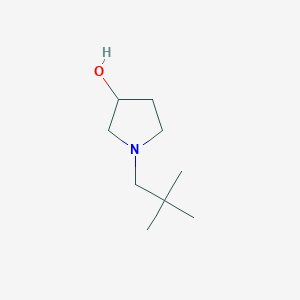
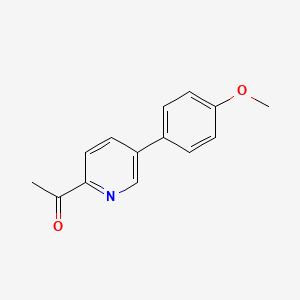


![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
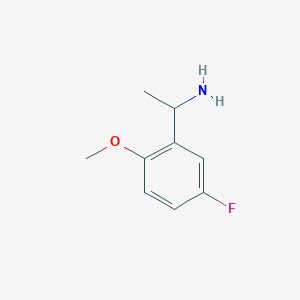
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
